![molecular formula C11H16N2O3 B13805712 N-{2-[(2,6-Dihydroxybenzyl)amino]ethyl}acetamide](/img/structure/B13805712.png)
N-{2-[(2,6-Dihydroxybenzyl)amino]ethyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(2,6-Dihydroxybenzyl)amino]ethyl}acetamide is a chemical compound with the molecular formula C11H16N2O3 It is characterized by the presence of a benzyl group substituted with two hydroxyl groups at positions 2 and 6, an aminoethyl chain, and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2,6-Dihydroxybenzyl)amino]ethyl}acetamide typically involves the reaction of 2,6-dihydroxybenzylamine with ethyl acetate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as sodium ethoxide, to facilitate the formation of the acetamide group. The reaction mixture is heated to a specific temperature, usually around 70°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors equipped with temperature and pressure control systems. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[(2,6-Dihydroxybenzyl)amino]ethyl}acetamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups on the benzyl ring can be oxidized to form quinones.
Reduction: The acetamide group can be reduced to an amine under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted acetamides and benzyl derivatives.
Applications De Recherche Scientifique
N-{2-[(2,6-Dihydroxybenzyl)amino]ethyl}acetamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-{2-[(2,6-Dihydroxybenzyl)amino]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and affecting cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-N,N-dimethylacetamide: Similar in structure but with different substituents on the benzyl ring.
N-(2-Aminoethyl)acetamide: Lacks the hydroxyl groups on the benzyl ring.
2-Acetamido-4-nitrophenyl sulfate: Contains a nitro group instead of hydroxyl groups.
Uniqueness
N-{2-[(2,6-Dihydroxybenzyl)amino]ethyl}acetamide is unique due to the presence of both hydroxyl and acetamide groups, which confer specific chemical reactivity and biological activity. The hydroxyl groups enhance its solubility and potential for hydrogen bonding, while the acetamide group provides a site for further chemical modifications .
Propriétés
Formule moléculaire |
C11H16N2O3 |
|---|---|
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
N-[2-[(2,6-dihydroxyphenyl)methylamino]ethyl]acetamide |
InChI |
InChI=1S/C11H16N2O3/c1-8(14)13-6-5-12-7-9-10(15)3-2-4-11(9)16/h2-4,12,15-16H,5-7H2,1H3,(H,13,14) |
Clé InChI |
GBHIDJIAJHBXJU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCNCC1=C(C=CC=C1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Propanediamine, N-[3-(hexadecyloxy)propyl]-](/img/structure/B13805630.png)
![(6aR,9R,10aR)-N-[(E,2S,3S)-1,3-dihydroxyoctadec-4-en-2-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13805656.png)


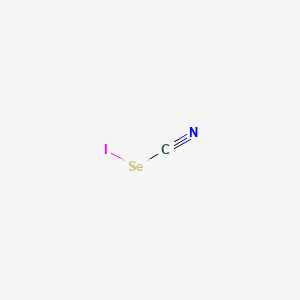
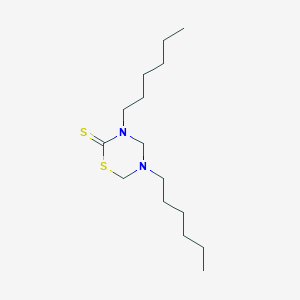
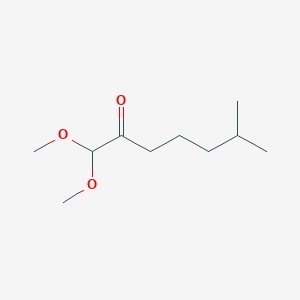
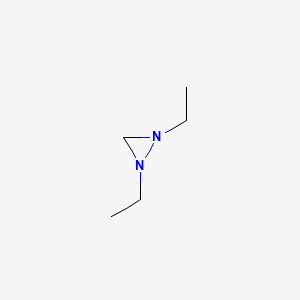
![4,6-Dimethyl-14-phenylsulfanyl-8-oxa-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),10,12-tetraene-3,5-dione](/img/structure/B13805690.png)


![2-[(8-chloro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(2,6-dimethylpiperidin-1-yl)ethanone](/img/structure/B13805704.png)
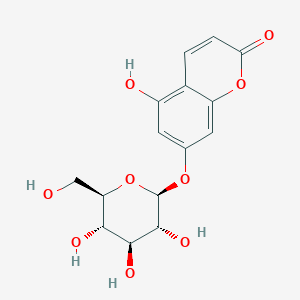
![1,3,8-Triazaspiro[4.5]decane-2,4-dione, 8-acetyl-3-dodecyl-7,7,9,9-tetramethyl-](/img/structure/B13805709.png)
